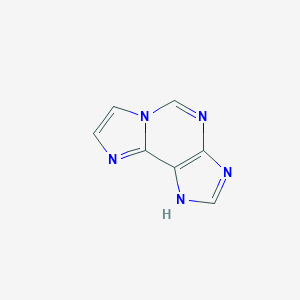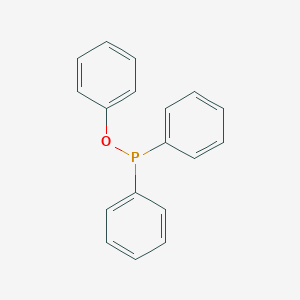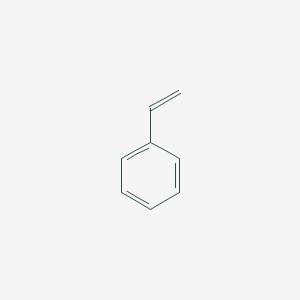
Sodium oleylsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium oleylsulfonate (SOS) is an anionic surfactant that is commonly used in various industries, including pharmaceuticals, cosmetics, and detergents. It is synthesized from oleyl alcohol and sulfonic acid, and its unique chemical properties make it an ideal candidate for a wide range of applications. In
Wirkmechanismus
Sodium oleylsulfonate works by reducing the interfacial tension between two immiscible phases, such as oil and water. It does this by adsorbing onto the surface of the oil droplets and forming a stable emulsion. This allows for better mixing and dispersion of the two phases, resulting in a more homogenous mixture.
Biochemical and Physiological Effects:
Sodium oleylsulfonate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which makes it useful in the treatment of skin diseases such as psoriasis and eczema. It has also been shown to have antimicrobial properties, which makes it useful in the treatment of infections caused by bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium oleylsulfonate in lab experiments is its ability to improve solubility and reduce surface tension. This allows for better mixing and dispersion of the reactants, resulting in a more homogenous mixture. However, one of the limitations of using Sodium oleylsulfonate is that it can be toxic to cells at high concentrations. Therefore, it is important to use it in moderation and to take proper safety precautions when handling it.
Zukünftige Richtungen
There are a number of future directions for research on Sodium oleylsulfonate. One area of interest is in the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is in the development of new applications for Sodium oleylsulfonate, such as in the field of drug delivery. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium oleylsulfonate, and to determine its safety profile for various applications.
Conclusion:
Sodium oleylsulfonate is a versatile anionic surfactant that has a wide range of scientific research applications. Its unique properties make it an ideal candidate for use in various industries, and its potential for future research is promising. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Sodium oleylsulfonate, we can gain a more comprehensive understanding of this important compound.
Synthesemethoden
Sodium oleylsulfonate is synthesized by reacting oleyl alcohol with sulfonic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and at a high temperature. The resulting product is then neutralized with sodium hydroxide to form sodium oleylsulfonate. The purity of the final product is determined by the degree of sulfonation and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
Sodium oleylsulfonate has been extensively studied for its various scientific research applications. It is commonly used as a dispersant in the synthesis of nanoparticles, as a surfactant in emulsion polymerization, and as a wetting agent in the preparation of microemulsions. Its unique properties, such as its ability to reduce surface tension and improve solubility, make it an excellent candidate for these applications.
Eigenschaften
CAS-Nummer |
15075-85-1 |
|---|---|
Produktname |
Sodium oleylsulfonate |
Molekularformel |
C18H35NaO3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
sodium;(Z)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
HDRLZNWDSGYGBZ-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
15075-85-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















